

The Cellular Function of ML143: A Technical Guide for Researchers

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Compound of Interest

Compound Name: ML143

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An In-depth Examination of the Potent and Selective Cdc42 GTPase Inhibitor

This technical guide provides a comprehensive overview of the small molecule inhibitor **ML143**, also known as CID-2950007. It is intended for researchers, scientists, and drug development professionals investigating cellular signaling pathways, cytoskeletal dynamics, and cancer biology. This document details the mechanism of action, quantitative biochemical and cellular effects, and experimental protocols for the functional characterization of **ML143**.

Core Function and Mechanism of Action

ML143 is a potent, selective, and reversible non-competitive inhibitor of Cell division cycle 42 (Cdc42), a small GTPase belonging to the Rho family.[1][2][3][4] Cdc42 is a critical regulator of numerous cellular processes, including the establishment of cell polarity, cytoskeletal organization, cell migration, and cell cycle progression.[5] Like other small GTPases, Cdc42 functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. This cycling is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTP hydrolysis activity of Cdc42.[6]

ML143 exerts its inhibitory effect through a non-competitive mechanism.[2][3] This means that **ML143** binds to an allosteric site on the Cdc42 protein, distinct from the GTP/GDP binding pocket.[7][8] This binding event reduces the catalytic activity of the enzyme without preventing the binding of its substrate (GTP).[7][8] The non-competitive nature of **ML143**'s inhibition

results in a decrease in the maximum rate of Cdc42-mediated signaling (V_{max}) without affecting the binding affinity of Cdc42 for GTP (K_m).^[9]^[10]

Quantitative Data Summary

The inhibitory potency and selectivity of **ML143** have been characterized in various biochemical and cell-based assays. The following tables summarize the key quantitative data.

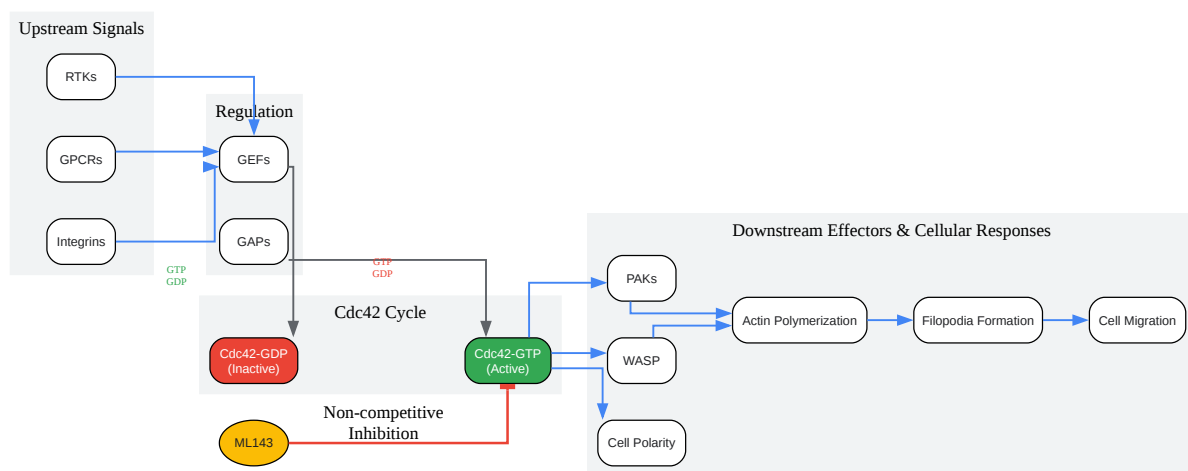
Biochemical Assays	Target	IC50 / Ki	Notes	Reference
Bead-based GTP Substrate Assay	Wild-type Cdc42	~200 nM (in the presence of Mg ²⁺)	Potent inhibition of GTP binding.	^[2]
Bead-based GTP Substrate Assay	Wild-type Cdc42	~2 μ M (in the presence of EDTA)	Potency is affected by the presence of divalent cations.	^[2]
Selectivity Screening	Rac1, Rab2, Rab7, Ras	> 100 μ M	Demonstrates high selectivity for Cdc42 over other Rho and Ras family GTPases.	^[2]

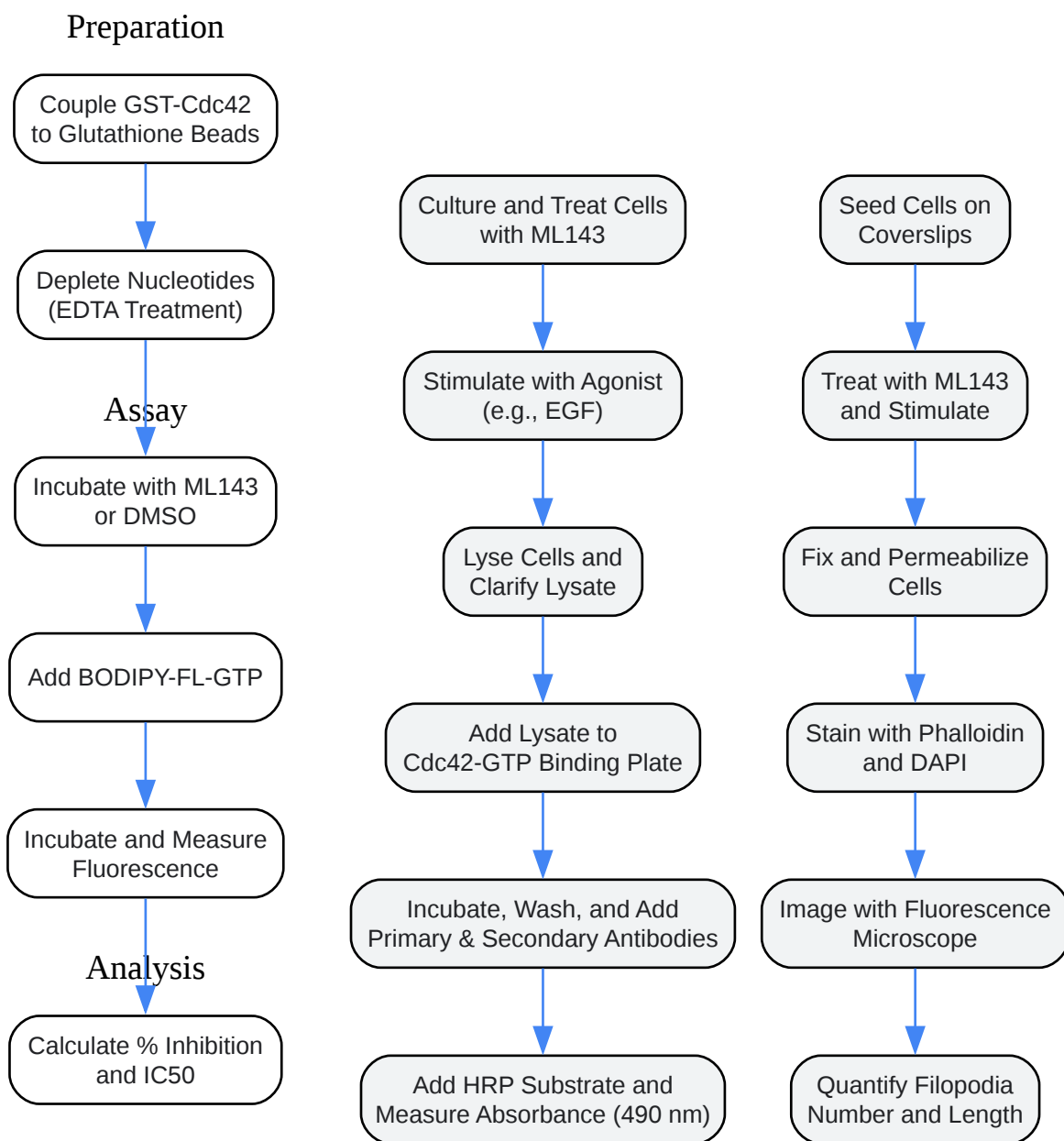
Cell-Based Assays	Cell Line	Assay	EC50 / Effective Concentration	Notes	Reference
3T3 cells	G-LISA™ (Cdc42 Activation)	EGF-stimulated	< 10 µM	Inhibition of active GTP-bound Cdc42.	[4]
3T3 cells	Filopodia Formation	Bradykinin-stimulated	10 µM	Significant reduction in the number and length of filopodia.	[11]
HaCaT cells	Filopodia Formation	-	10 µM (non-toxic concentration)	Effective inhibition of filopodia formation.	[4]
OVCA429 cells	Cytotoxicity	-	Insensitive up to 10 µM	Low cytotoxicity observed in this ovarian cancer cell line.	[4]
SKOV3ip cells	Cytotoxicity	-	Some cytotoxicity at 10 µM	Cell line-dependent cytotoxic effects.	[4]

Signaling Pathway

Cdc42 is a central node in signaling pathways that control actin dynamics and cell polarity. Upon activation by upstream signals from receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), or integrins, GEFs facilitate the loading of GTP onto Cdc42. Active, GTP-bound Cdc42 then interacts with a variety of downstream effector proteins, such as p21-

activated kinases (PAKs) and Wiskott-Aldrich syndrome protein (WASP), to initiate actin polymerization and the formation of filopodia. **ML143** intervenes in this pathway by binding directly to Cdc42, preventing its effective interaction with downstream effectors, thereby blocking the propagation of the signal.





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